molecular formula C17H10ClN3O2S B12213572 3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B12213572
M. Wt: 355.8 g/mol
InChI Key: HIPDHQMDPALJRH-UHFFFAOYSA-N
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Description

3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiophene Core: Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of Chlorine: Chlorination of the benzothiophene core using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the chlorinated benzothiophene with the oxadiazole derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases like cancer or infections.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzothiophene derivatives can interact with enzymes, receptors, or DNA, modulating their activity. The oxadiazole ring might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like raloxifene or zileuton.

    Oxadiazole Derivatives: Compounds like oxadiazole-based antifungals or herbicides.

Uniqueness

3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H10ClN3O2S

Molecular Weight

355.8 g/mol

IUPAC Name

3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H10ClN3O2S/c18-13-11-8-4-5-9-12(11)24-15(13)17(22)19-16-14(20-23-21-16)10-6-2-1-3-7-10/h1-9H,(H,19,21,22)

InChI Key

HIPDHQMDPALJRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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